2-Chloro-5-(trifluoromethyl)benzaldehyde
Overview
Description
2-Chloro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula ClC6H3(CF3)CHO . It is a colorless liquid and is used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC(F)(F)c1ccc(Cl)c(C=O)c1 . The InChI key for this compound is OZZOJJJYKYKBNH-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.488 (lit.) , a boiling point of 42-44 °C/1.5 mmHg (lit.) , and a density of 1.435 g/mL at 25 °C (lit.) .Scientific Research Applications
Catalysts and Oxidation Reactions
2-Chloro-5-(trifluoromethyl)benzaldehyde, as a derivative of benzaldehyde, plays a significant role in catalysis and oxidation processes. For instance, sulfated Ti-SBA-15 catalysts have been enhanced for benzyl alcohol oxidation, significantly improving conversion rates without affecting benzaldehyde selectivity (Sharma, Soni, & Dalai, 2012). Moreover, the selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen over nanoporous gold highlights the role of benzaldehyde in eco-friendly selective oxidation processes (Han, Xu, Su, Xu, & Ding, 2010).
Synthesis of Pharmaceuticals and Organic Compounds
The compound is also pivotal in synthesizing various pharmaceuticals and organic compounds. For example, the reaction of benzaldehyde with stabilized sulfur ylides offers a highly stereoselective synthesis route for certain amides (Fernández, Durante-Lanes, & López-Herrera, 1990). Similarly, efficient synthesis methods for labeled benzaldehydes have been developed, crucial for producing natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
Enzyme Catalysis and Chemical Engineering
In the field of chemicalengineering, benzaldehyde derivatives, including this compound, have been explored for their role in enzyme catalysis. The use of benzaldehyde lyase for the asymmetric synthesis of derivatives and the development of reactor concepts for preparative synthesis exemplify this application (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Optical and Electronic Applications
Additionally, the synthesis of aluminum and zinc quinolates through the reaction of benzaldehyde derivatives illustrates its utility in developing materials with specific optical properties, which could be significant in electronics and photonics (Barberis & Mikroyannidis, 2006).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that the compound may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .
Biochemical Pathways
It’s used in the synthesis of imidazoquinolinoacridinone derivatives , which suggests it may influence the biochemical pathways these derivatives act upon.
Action Environment
It’s known that the compound should be stored under inert gas and in a well-ventilated place .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known to participate in the three-component reaction of 2-halogenated aromatic aldehydes
Temporal Effects in Laboratory Settings
It is known to be stable under recommended storage conditions .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZOJJJYKYKBNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350816 | |
Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82386-89-8 | |
Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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